N2-苯甲酰-2'-脱氧-5'-O-DMT-D-鸟苷

描述

Synthesis Analysis

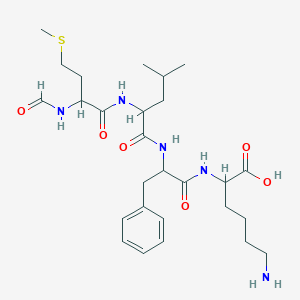

The synthesis of N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine and related derivatives involves complex chemical procedures designed to introduce protective groups at specific sites of the guanosine molecule. Efficient methods have been developed for synthesizing guanosine derivatives, including those with N2-benzoyl protection. These methods involve nucleophilic addition-elimination reactions and are essential for incorporating these derivatives into oligonucleotides with high yield and specificity (Kamaike et al., 2001).

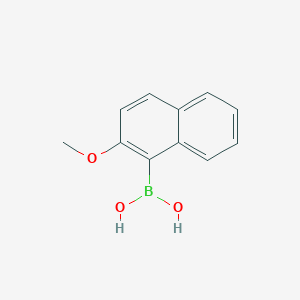

Molecular Structure Analysis

The molecular structure of N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine is characterized by specific functional groups that confer stability and reactivity suitable for oligonucleotide synthesis. The benzoyl and dimethoxytrityl (DMT) groups serve as protective agents, facilitating the selective removal and addition of other nucleotides in the synthesis of oligonucleotides. Studies on related guanosine derivatives provide insights into the stability and reactivity of the glycosyl bond, crucial for the integrity of the nucleic acid chain (Devasagayam et al., 1991).

科学研究应用

合成和生物物理性质

- N2-苯甲酰-2'-脱氧-5'-O-DMT-D-鸟苷参与各种核苷和核苷酸的合成。例如,Hasan、Tomasz 和 Shaw(1997 年)的论文讨论了 N7-氰硼烷 2'-脱氧鸟苷的合成,该化合物与正常的鸟苷类似,但由于与正常的鸟苷不同,它在 7 位无法形成氢键。这项研究突出了这些化合物的生化和生物物理性质,说明了它们在碱硼酸化寡核苷酸合成中的用途 (Hasan、Tomasz 和 Shaw,1997).

RNA 合成和修饰

- 该化合物还用于 RNA 及其衍生物的合成。例如,Bleasdale 等人(1994 年)描述了合成 15N 标记的鸟苷和脱氧鸟苷的方法,这对于将它们结合到寡核苷酸中至关重要。这项研究对于理解 RNA 的化学合成及其在生物技术和药物化学中的应用非常重要 (Bleasdale 等人,1994).

丙烯酸骨水泥改性

- 有趣的是,该化合物还在直接生物化学合成以外找到了应用。Vázquez 等人(1998 年)合成了一种带有芳香叔胺基团的长链酸衍生物,该衍生物充当在低温下固化丙烯酸水泥的活化剂,减少了与传统活化剂相关的生物不良反应。这项研究为生物医学应用开辟了途径,尤其是在骨科领域 (Vázquez 等人,1998).

寡核苷酸合成

- 该化合物是寡核苷酸合成中不可或缺的一部分,正如 Gregoire 和 Neilson(1978 年)所证明的那样,他们描述了鸟苷和腺苷的 2'-O-四氢吡喃基衍生物的制备,这些衍生物对于插入磷酸三酯寡核苷酸合成是必要的。这项研究对于理解 RNA 和 DNA 寡核苷酸合成中涉及的化学过程至关重要 (Gregoire 和 Neilson,1978).

RNA 合成中的化学保护

- N2-苯甲酰-2'-脱氧-5'-O-DMT-D-鸟苷还用于在 RNA 合成过程中保护鸟嘌呤碱基。Damha 等人(1992 年)开发了一种新策略,可以同时保护鸟苷核苷的内酰胺和 N2-氨基功能,这在 RNA 合成和修饰中至关重要 (Damha 等人,1992).

安全和危害

The safety and hazards associated with “N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” are not detailed in the search results. It’s important to note that this compound is intended for research or manufacturing use only and is not intended for human or veterinary use.

未来方向

“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” has potential applications in nucleic acid synthesis and as a precursor for modified DNA and RNA molecules. Its role in the synthesis of nucleoside analogs and anti-viral drugs suggests it may have future applications in the treatment of diseases such as HIV and hepatitis C .

属性

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUYPNDIDSPRHU-DCMFLLSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10305260 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)

![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)

![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)